N,N-bis(2-chloroethyl)-4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]propyl]aniline N,N-bis(2-chloroethyl)-4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]propyl]aniline Hoechst 33342 analog is a nalog of Hoechst stains, which are part of a family of blue fluorescent dyes used to stain DNA.IC50 value:These Bis-benzimides were originally developed by Hoechst AG, which numbered all their compounds so that the dye Hoechst 33342 is the 33342nd compound made by the company. There are three related Hoechst stains: Hoechst 33258, Hoechst 33342, and Hoechst 34580. The dyes Hoechst 33258 and Hoechst 33342 are the ones most commonly used and they have similarexcitation/emission spectra. Both dyes are excited by ultraviolet light at around 350 nm, and both emit blue/cyan fluorescent light around anemission maximum at 461 nm. Unbound dye has its maximum fluorescence emission in the 510-540 nm range. Hoechst dyes are soluble in water and in organic solvents such as dimethyl formamide or dimethyl sulfoxide. Concentrations can be achieved of up to 10 mg/mL. Aqueous solutions are stable at 2-6 °C for at least six months when protected from light. For long-term storage the solutions are instead frozen at ≤-20 °C.The dyes bind to the minor groove of double-stranded DNA with a preference for sequences rich in adenine andthymine. Although the dyes can bind to all nucleic acids, AT-rich double-stranded DNA strands enhance fluorescence considerably.Hoechst dyes are cell-permeable and can bind to DNA in live or fixed cells. Therefore, these stains are often called supravital, which means that cells survive a treatment with these compounds. Cells that express specific ATP-binding cassette transporter proteins can also actively transport these stains out of their cytoplasm.
Brand Name: Vulcanchem
CAS No.: 178481-68-0
VCID: VC0003553
InChI: InChI=1S/C32H37Cl2N7/c1-39-17-19-41(20-18-39)26-10-12-28-30(22-26)38-32(37-28)24-7-11-27-29(21-24)36-31(35-27)4-2-3-23-5-8-25(9-6-23)40(15-13-33)16-14-34/h5-12,21-22H,2-4,13-20H2,1H3,(H,35,36)(H,37,38)
SMILES: CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)CCCC6=CC=C(C=C6)N(CCCl)CCCl
Molecular Formula: C32H37Cl2N7
Molecular Weight: 590.6 g/mol

N,N-bis(2-chloroethyl)-4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]propyl]aniline

CAS No.: 178481-68-0

Cat. No.: VC0003553

Molecular Formula: C32H37Cl2N7

Molecular Weight: 590.6 g/mol

* For research use only. Not for human or veterinary use.

N,N-bis(2-chloroethyl)-4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]propyl]aniline - 178481-68-0

CAS No. 178481-68-0
Molecular Formula C32H37Cl2N7
Molecular Weight 590.6 g/mol
IUPAC Name N,N-bis(2-chloroethyl)-4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]propyl]aniline
Standard InChI InChI=1S/C32H37Cl2N7/c1-39-17-19-41(20-18-39)26-10-12-28-30(22-26)38-32(37-28)24-7-11-27-29(21-24)36-31(35-27)4-2-3-23-5-8-25(9-6-23)40(15-13-33)16-14-34/h5-12,21-22H,2-4,13-20H2,1H3,(H,35,36)(H,37,38)
Standard InChI Key PZEAMYHHAKUANN-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)CCCC6=CC=C(C=C6)N(CCCl)CCCl
Canonical SMILES CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)CCCC6=CC=C(C=C6)N(CCCl)CCCl

Chemical Identity and Structural Characteristics

Molecular Composition

N,N-bis(2-chloroethyl)-4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]propyl]aniline (molecular formula: C32H37Cl2N7\text{C}_{32}\text{H}_{37}\text{Cl}_2\text{N}_7) is a bisbenzimidazole derivative with a molecular weight of 590.59 g/mol in its freebase form . Its trihydrochloride salt form increases the molecular weight to 700 g/mol. The compound features two benzimidazole rings connected via a propyl linker, with a 4-methylpiperazine substituent and N,N-bis(2-chloroethyl)aniline moieties enhancing its DNA-binding and alkylating properties .

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC32H37Cl2N7\text{C}_{32}\text{H}_{37}\text{Cl}_2\text{N}_7
Molecular Weight590.59 g/mol (freebase)
CAS Number159277-19-7
SolubilitySoluble in DMSO or aqueous buffers
Fluorescence Emission460–490 nm (upon DNA binding)

Structural Features

The compound’s structure includes:

  • Two benzimidazole cores: These planar heterocyclic rings facilitate intercalation or minor groove binding to DNA .

  • 4-Methylpiperazine group: Enhances solubility and modulates interaction kinetics with nucleic acids.

  • N,N-bis(2-chloroethyl)aniline: Imparts alkylating activity, enabling covalent DNA crosslinking .

The SMILES notation (CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)CCCC6=CC=C(C=C6)N(CCCl)CCCl) highlights the connectivity of these groups .

Synthesis and Production

Synthetic Pathway

The synthesis involves multi-step organic reactions:

  • Formation of benzimidazole cores: Condensation of o-phenylenediamine derivatives with carboxylic acids under acidic conditions .

  • Introduction of the 4-methylpiperazine group: Achieved via nucleophilic substitution at the 6-position of one benzimidazole ring.

  • Propyl linker attachment: Coupling the two benzimidazole units using a three-carbon alkyl chain .

  • N,N-bis(2-chloroethyl)aniline functionalization: Alkylation of the aniline nitrogen with chloroethyl groups .

Purification and Characterization

Post-synthesis, the compound is purified via column chromatography and recrystallization. Purity (>98%) is confirmed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy . Mass spectrometry (HRMS) validates the molecular formula, as demonstrated in studies of analogous benzimidazole derivatives .

DNA Interaction Mechanisms

Minor Groove Binding

The compound binds preferentially to the minor groove of AT-rich DNA sequences, a trait shared with Hoechst 33342 . This interaction is driven by:

  • Hydrogen bonding: Between the benzimidazole NH groups and DNA backbone phosphates .

  • Van der Waals interactions: Planar benzimidazole rings align with the groove’s curvature .

  • Electrostatic effects: The positively charged 4-methylpiperazine group stabilizes binding.

Fluorescence intensity increases 20–50-fold upon DNA binding, with excitation/emission maxima at 350 nm and 460 nm, respectively .

Alkylation and Crosslinking

The N,N-bis(2-chloroethyl) groups enable covalent modification of DNA via alkylation at guanine N7 positions . This dual mechanism—groove binding followed by alkylation—mimics the action of antitumor agents like nitrogen mustards .

Table 2: DNA-Binding Parameters

ParameterValueSource
Binding Constant (KdK_d)10–100 nM
AT Specificity>10-fold vs. GC
Alkylation Rate0.2–1.5 h⁻¹

Biological Activities and Research Applications

Apoptosis Detection

The compound distinguishes apoptotic cells by staining condensed chromatin more intensely than normal nuclei . When used with propidium iodide, it enables simultaneous assessment of cell viability and apoptosis stage via flow cytometry .

Cell Cycle Analysis

In combination with bromodeoxyuridine (BrdU), it identifies S-phase cells by quantifying DNA replication rates . Its ability to permeate live cells allows real-time monitoring of cell cycle progression .

Comparative Analysis with Hoechst 33342

Table 3: Comparison with Hoechst 33342

PropertyN,N-bis(2-chloroethyl) DerivativeHoechst 33342
Molecular Weight590.59 g/mol615.99 g/mol
DNA Binding ModeMinor groove + alkylationMinor groove only
Cell PermeabilityModerateHigh
Fluorescence Intensity1.5× higherBaseline
Therapeutic PotentialAntitumor (preclinical)Research tool only

The derivative’s alkylating capacity confers unique advantages, including prolonged DNA damage and potential use in targeted cancer therapies .

Recent Advances and Future Directions

Antimicrobial Applications

Recent studies highlight benzimidazole derivatives’ activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) . Compound 2g, a structural analog, inhibits methicillin-resistant S. aureus (MRSA) at 4 μg/mL, outperforming amikacin .

Targeted Drug Delivery

Conjugation to antibodies or nanoparticles (e.g., via the amine group in Hoechst 33342 amine ) could enhance tumor-specific DNA alkylation while reducing systemic toxicity.

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